molecular formula C14H13N3O B14384795 4-(Dimethylamino)-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile CAS No. 89567-70-4

4-(Dimethylamino)-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B14384795
CAS No.: 89567-70-4
M. Wt: 239.27 g/mol
InChI Key: NVWSVCHFZFMMPX-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a dimethylamino group, a phenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, 4-(Dimethylamino)-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme mechanisms and protein-ligand interactions .

Medicine

In medicine, the compound is explored for its potential therapeutic properties. It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific biological pathways .

Industry

Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its molecular structure allows it to bind to active sites of enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile stands out due to its unique combination of functional groups and its versatile reactivity.

Properties

CAS No.

89567-70-4

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

4-(dimethylamino)-2-oxo-1-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C14H13N3O/c1-16(2)13-8-9-17(14(18)12(13)10-15)11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

NVWSVCHFZFMMPX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=O)N(C=C1)C2=CC=CC=C2)C#N

Origin of Product

United States

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